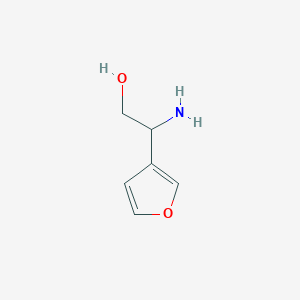
2-Amino-2-(furan-3-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(furan-3-YL)ethan-1-OL is an organic compound that features a furan ring attached to an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-2-(furan-3-YL)ethan-1-OL can be synthesized through the reductive amination of furoin. The reaction involves the use of a Ru/Al2O3 catalyst under NH3/H2 conditions at 140°C for 2 hours. This method yields the compound with a 47% efficiency .
Industrial Production Methods
The industrial production of this compound typically involves the same reductive amination process, utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The catalyst can be recycled for multiple runs, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(furan-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(furan-3-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(furan-3-YL)ethan-1-OL involves its interaction with specific molecular targets. The compound’s preferential adsorption on Ru centers via the NH group directs its hydrogenation towards the alcohol-amine as the main product. This interaction is crucial for its reactivity and the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(furan-2-yl)ethan-1-ol
- 2-Amino-2-(furan-2-yl)ethan-1-ol
- 2,2’-Bipyridine-3,3’-diol
Uniqueness
2-Amino-2-(furan-3-YL)ethan-1-OL is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo selective reductive amination and form stable products makes it valuable in various applications .
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2-amino-2-(furan-3-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 |
Clave InChI |
TZVJDXRHOLAEGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


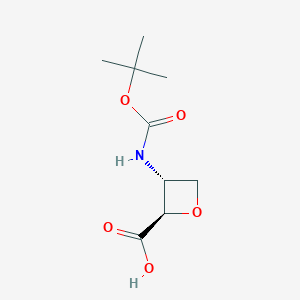
![4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B13050040.png)
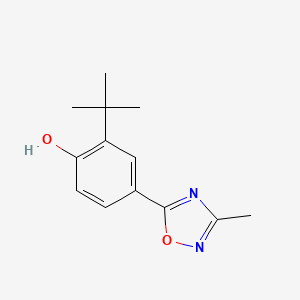

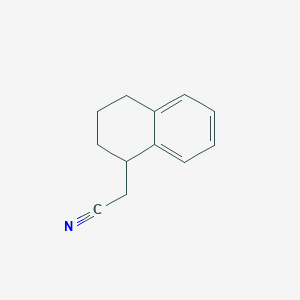

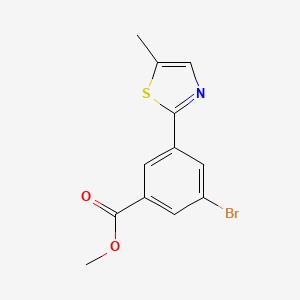





![(3-([(Methylthio)carbonyl]amino)-1-adamantyl)aceticacid](/img/structure/B13050108.png)

